molecular formula C4H5ClN2O4S3 B14716078 2,4-Thiophenedisulfonamide, 5-chloro- CAS No. 22167-99-3

2,4-Thiophenedisulfonamide, 5-chloro-

Cat. No.: B14716078
CAS No.: 22167-99-3
M. Wt: 276.7 g/mol
InChI Key: MYGOAWSTBUIRKA-UHFFFAOYSA-N
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Description

2,4-Thiophenedisulfonamide, 5-chloro- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two sulfonamide groups and a chlorine atom attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiophenedisulfonamide, 5-chloro- typically involves the introduction of sulfonamide groups and a chlorine atom onto the thiophene ring. One common method is the sulfonation of thiophene followed by chlorination. The reaction conditions often involve the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from thiophene. The steps include sulfonation, chlorination, and purification. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiophenedisulfonamide, 5-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions under specific conditions.

    Condensation Reactions: The compound can form condensation products with aldehydes or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Thiophene derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Sulfonic acids or sulfoxides.

    Reduction Products: Thiophene derivatives with reduced sulfonamide groups.

Scientific Research Applications

2,4-Thiophenedisulfonamide, 5-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,4-Thiophenedisulfonamide, 5-chloro- involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins.

Comparison with Similar Compounds

    2,5-Thiophenedisulfonamide: Lacks the chlorine atom but has similar sulfonamide groups.

    5-Chloro-2-thiophenesulfonamide: Contains a single sulfonamide group and a chlorine atom.

    2,4-Dichlorothiophene: Contains two chlorine atoms but lacks sulfonamide groups.

Uniqueness: 2,4-Thiophenedisulfonamide, 5-chloro- is unique due to the combination of two sulfonamide groups and a chlorine atom on the thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

22167-99-3

Molecular Formula

C4H5ClN2O4S3

Molecular Weight

276.7 g/mol

IUPAC Name

5-chlorothiophene-2,4-disulfonamide

InChI

InChI=1S/C4H5ClN2O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H,(H2,6,8,9)(H2,7,10,11)

InChI Key

MYGOAWSTBUIRKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N

Origin of Product

United States

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